molecular formula C14H14ClN3S B1669590 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole CAS No. 357649-93-5

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole

Cat. No. B1669590
M. Wt: 291.8 g/mol
InChI Key: YYTHPXHGWSAKIZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole (4-CPTH) is a synthetic molecule of interest in the field of medicinal chemistry. It is a member of the thiazole family, a group of heterocyclic compounds with a five-membered ring containing one sulfur atom and four carbon atoms. 4-CPTH has a unique structure that has been studied for its potential medicinal applications.

Scientific Research Applications

Antimicrobial Applications

  • The synthesis of formazans from a derivative of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, specifically from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, has shown moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Anticorrosive Applications

  • Research on the corrosion inhibition performances of thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, has utilized density functional theory (DFT) calculations and molecular dynamics simulations. These studies have focused on their effectiveness against corrosion of Fe metal, demonstrating the potential of these compounds in corrosion inhibition (Kaya et al., 2016).

Antiviral Applications

  • The synthesis of new sulfonamide derivatives starting from a related thiazole compound has been explored for their antiviral activity, particularly against the tobacco mosaic virus. This research illustrates the potential of thiazole derivatives in developing antiviral agents (Chen et al., 2010).

Drug Delivery Applications

  • Gold nanoparticles stabilized with a complex including a derivative of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole have been investigated as a novel system for drug transport. This research highlights the utility of thiazole derivatives in improving the delivery and stability of drugs, making them a promising alternative for therapeutic applications (Asela et al., 2017).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12/h5-9H,1-4H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTHPXHGWSAKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649008
Record name 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole

CAS RN

357649-93-5
Record name 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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